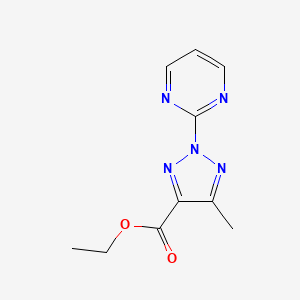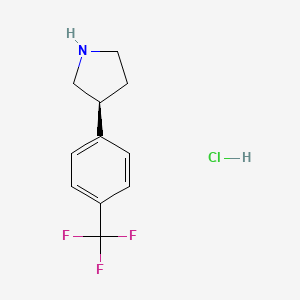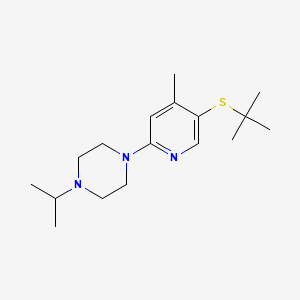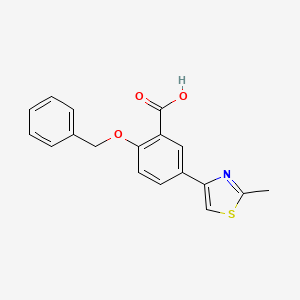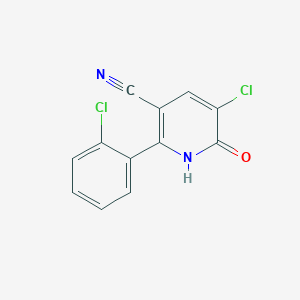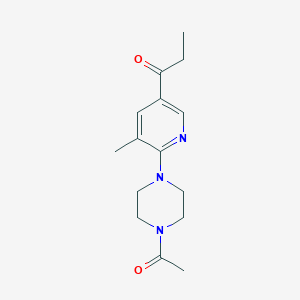
4-(3-Bromo-4-methylpyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-4-methylpyridin-2-yl)morpholine is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol It is characterized by the presence of a bromine atom, a methyl group attached to a pyridine ring, and a morpholine ring
Vorbereitungsmethoden
The synthesis of 4-(3-Bromo-4-methylpyridin-2-yl)morpholine typically involves the reaction of 3-bromo-4-methylpyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-(3-Bromo-4-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and palladium catalysts.
Oxidation Reactions: The methyl group attached to the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for these reactions.
Reduction Reactions: The compound can undergo reduction reactions to form various derivatives. For example, the pyridine ring can be hydrogenated to form a piperidine ring using hydrogen gas (H2) and a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-4-methylpyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors, making it of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, although more studies are needed to confirm its efficacy and safety.
Industry: The compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-4-methylpyridin-2-yl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the morpholine ring can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved are still under investigation and may vary depending on the specific context.
Vergleich Mit ähnlichen Verbindungen
4-(3-Bromo-4-methylpyridin-2-yl)morpholine can be compared with other similar compounds, such as:
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: This compound has a similar structure but with an additional chlorine atom.
4-(5,6-Dichloropyridin-3-yl)carbonylmorpholine:
4-((5-Bromo-1H-indol-3-yl)methyl)morpholine: This compound features an indole ring instead of a pyridine ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various applications.
Eigenschaften
Molekularformel |
C10H13BrN2O |
|---|---|
Molekulargewicht |
257.13 g/mol |
IUPAC-Name |
4-(3-bromo-4-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H13BrN2O/c1-8-2-3-12-10(9(8)11)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3 |
InChI-Schlüssel |
ZQKWYPKRRCOFLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)N2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



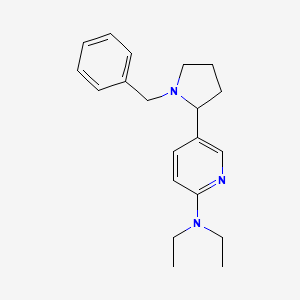
![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)
